molecular formula C15H13NO2 B4983693 ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL CAS No. 788-18-1

ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL

Cat. No.: B4983693
CAS No.: 788-18-1
M. Wt: 239.27 g/mol
InChI Key: JFQORNWAPCFEIV-UHFFFAOYSA-N
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Description

α-(3-Acetylphenylimino)-o-cresol is an organic compound derived from o-cresol (2-methylphenol) through substitution with a 3-acetylphenylimino group. These compounds are typically synthesized via condensation reactions between activated phenolic intermediates and amine-containing precursors, often employing reagents like oxalyl chloride and triethylamine (TEA) as catalysts . Such derivatives are of interest in organic synthesis, materials science, and pharmaceutical research due to their tunable electronic and steric properties.

Properties

IUPAC Name

1-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-6-4-7-14(9-12)16-10-13-5-2-3-8-15(13)18/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQORNWAPCFEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418794
Record name (6E)-6-[(3-Acetylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788-18-1
Record name NSC116578
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Record name (6E)-6-[(3-Acetylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Record name ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL typically involves the condensation reaction between 3-acetylphenylamine and o-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction usually targets the imino group, converting it into an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the imino group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor for specific enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various formulations, providing color stability and resistance to fading.

Mechanism of Action

The mechanism of action of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of α-(3-acetylphenylimino)-o-cresol analogs:

Compound Name Substituent Group Molecular Weight CAS Number Key Properties/Notes
α-(3-Nitrophenylimino)-p-cresol 3-Nitrophenyl 242.236 17065-00-8 Electron-withdrawing nitro group; higher polarity
α-(3,4-Dimethylanilino)-p-cresol 3,4-Dimethylphenyl 227.309 200131-18-6 Steric hindrance from methyl groups; potential for reduced reactivity
α-Methyl-α-(propylimino)-o-cresol Propylimino 177.248 58308-13-7 Aliphatic chain; lower molecular weight
α-Methyl-α-(3-pyridylmethylimino)-o-cresol 3-Pyridylmethyl Not provided S648892 Pyridine moiety introduces basicity; limited analytical data
α-(2,5-Xylylimino)-o-cresol 2,5-Dimethylphenyl Not provided 83659-86-3 Xylyl group enhances hydrophobicity; SDS indicates 100% purity

Notes:

  • In contrast, methyl and xylyl groups are electron-donating, which may stabilize the aromatic ring .
  • Steric Considerations: Bulky substituents (e.g., 3,4-dimethylphenyl) may hinder reaction kinetics, whereas smaller groups (e.g., propylimino) enhance molecular flexibility .
  • Solubility and Stability: Pyridyl and nitro groups could improve water solubility via polar interactions, while xylyl and aliphatic chains may favor organic phase partitioning .

Biological Activity

ALPHA-(3-acetylphenylimino)-O-cresol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an acetyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to cresols exhibit significant antimicrobial properties. For instance, cresols have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Some studies have suggested that derivatives of cresols can induce apoptosis in cancer cells. The exact mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound.

  • Acute Toxicity : In animal studies, high doses of cresols have resulted in adverse effects such as liver and kidney damage. For example, rats exposed to high concentrations (up to 30,000 ppm) exhibited increased liver weights and signs of hepatotoxicity .
  • Chronic Exposure : Long-term studies have shown that exposure to cresols can lead to more severe outcomes, including potential carcinogenic effects. In a study conducted on rats and mice, increased incidences of renal tubule adenoma were noted at high exposure levels .

Data Tables

Study TypeOrganismDose (ppm)Observed Effects
Acute ToxicityRats30,000Increased liver weights; signs of hepatotoxicity
Chronic ExposureRats & Mice15,000Increased incidence of renal tubule adenoma
Antimicrobial EfficacyBacterial StrainsVariousInhibition of growth in multiple bacterial species

Case Studies

Several case studies have documented the biological effects of cresol derivatives, including this compound:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption.
  • Case Study on Cancer Cell Lines : Research involving cancer cell lines indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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